molecular formula C10H11N3 B11913541 8-(Hydrazinylmethyl)quinoline CAS No. 64821-23-4

8-(Hydrazinylmethyl)quinoline

Cat. No.: B11913541
CAS No.: 64821-23-4
M. Wt: 173.21 g/mol
InChI Key: VYZOYRUFEYMNPI-UHFFFAOYSA-N
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Description

8-(Hydrazinylmethyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a hydrazinylmethyl group at the 8th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Hydrazinylmethyl)quinoline typically involves the introduction of a hydrazinylmethyl group to the quinoline ring. One common method is the reaction of 8-chloromethylquinoline with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

    Starting Material: 8-chloromethylquinoline

    Reagent: Hydrazine hydrate

    Conditions: Reflux in ethanol or another suitable solvent

    Product: this compound

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 8-(Hydrazinylmethyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of azides or nitroso derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Analytical Chemistry: Employed in the detection and quantification of metal ions due to its chelating properties.

Biology:

    Antimicrobial Activity: Exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, which can be useful in studying enzyme mechanisms and developing enzyme-targeted therapies.

Medicine:

    Anticancer Activity: Shows potential as an anticancer agent by inducing apoptosis in cancer cells.

    Neuroprotection: Investigated for its neuroprotective effects in models of neurodegenerative diseases.

Industry:

    Material Science: Used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.

    Agriculture: Explored for its potential as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 8-(Hydrazinylmethyl)quinoline involves its interaction with various molecular targets and pathways:

    Metal Chelation: The compound can chelate metal ions, disrupting metal-dependent biological processes.

    Enzyme Inhibition: Inhibits enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

    DNA Intercalation: Intercalates into DNA, causing structural changes that can lead to cell death, particularly in cancer cells.

Comparison with Similar Compounds

8-(Hydrazinylmethyl)quinoline can be compared with other quinoline derivatives to highlight its uniqueness:

    8-Hydroxyquinoline: Known for its strong metal chelating properties and used in various applications, including as an antiseptic and in OLEDs.

    8-Nitroquinoline: Exhibits potent antimicrobial activity and is used in the synthesis of other bioactive compounds.

    8-Aminoquinoline: Used as a precursor for the synthesis of antimalarial drugs such as primaquine.

Uniqueness: this compound stands out due to its hydrazinylmethyl group, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

64821-23-4

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

quinolin-8-ylmethylhydrazine

InChI

InChI=1S/C10H11N3/c11-13-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6,13H,7,11H2

InChI Key

VYZOYRUFEYMNPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CNN)N=CC=C2

Origin of Product

United States

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